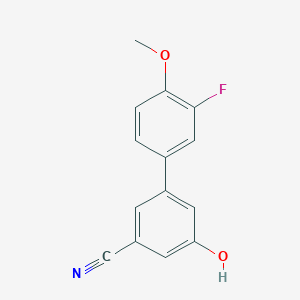
5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% (5-MCP-3-CN), is a synthetic chemical compound that has a wide range of applications in the scientific and industrial fields. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. 5-MCP-3-CN has been studied extensively due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% has been used as a reagent in various scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of organic dyes, catalysts, and other compounds. Additionally, 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% has been used in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% is not fully understood. However, it is believed that the compound reacts with other molecules to form new compounds. It is also believed that the compound can react with other molecules to form new bonds, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% are not yet known. However, in vitro studies have shown that the compound can inhibit the growth of certain bacteria and fungi. Additionally, the compound has been shown to have antioxidant activity, which may be beneficial for health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% in laboratory experiments is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a relatively stable compound that can be stored for long periods of time without degradation. The main limitation of using 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% in laboratory experiments is that it is a toxic compound and must be handled with care.
Direcciones Futuras
The potential future directions for 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of new compounds. Additionally, further research into its mechanism of action and potential toxicity is needed. Additionally, further research into its potential uses in the pharmaceutical and industrial fields is needed. Finally, further research into its potential uses in the synthesis of polymers and other materials is also needed.
Métodos De Síntesis
The synthesis of 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% involves a multi-step process. The first step involves the reaction of 3-chloro-4-methylphenol with sodium cyanide to form 3-cyanophenol. This reaction is carried out in an aqueous solution at a temperature of 80°C. The second step involves the reaction of 3-cyanophenol with an aqueous solution of sodium hydroxide at a temperature of 100°C to form 5-(3-chloro-4-methylphenyl)-3-cyanophenol, 95%. The reaction is carried out in a sealed container to prevent the escape of volatile compounds.
Propiedades
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-2-3-11(7-14(9)15)12-4-10(8-16)5-13(17)6-12/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRRZFCBZMLLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684805 |
Source


|
| Record name | 3'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-78-3 |
Source


|
| Record name | 3'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














